N,N,2,2-tetramethyl-N'-(4-phenylcyclohexyl)propane-1,3-diamine
Overview
Description
N,N,2,2-tetramethyl-N’-(4-phenylcyclohexyl)propane-1,3-diamine is an organic compound with a complex structure that includes multiple methyl groups and a phenylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,2-tetramethyl-N’-(4-phenylcyclohexyl)propane-1,3-diamine typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a diamine precursor with a phenylcyclohexyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography are also common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,2,2-tetramethyl-N’-(4-phenylcyclohexyl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary amines.
Scientific Research Applications
N,N,2,2-tetramethyl-N’-(4-phenylcyclohexyl)propane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which N,N,2,2-tetramethyl-N’-(4-phenylcyclohexyl)propane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A simpler diamine with similar methyl groups but lacking the phenylcyclohexyl group.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Another diamine with a different carbon chain length and structure.
Uniqueness
N,N,2,2-tetramethyl-N’-(4-phenylcyclohexyl)propane-1,3-diamine is unique due to the presence of the phenylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific molecular interactions are required.
Properties
IUPAC Name |
N,N,2,2-tetramethyl-N'-(4-phenylcyclohexyl)propane-1,3-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2/c1-19(2,15-21(3)4)14-20-18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-9,17-18,20H,10-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXUHLULWUQJRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCC(CC1)C2=CC=CC=C2)CN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173080 | |
Record name | N1,N1,2,2-Tetramethyl-N3-(4-phenylcyclohexyl)-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415968-94-4 | |
Record name | N1,N1,2,2-Tetramethyl-N3-(4-phenylcyclohexyl)-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=415968-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1,N1,2,2-Tetramethyl-N3-(4-phenylcyclohexyl)-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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